4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol
Description
4-Chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol is a Schiff base derivative synthesized via the condensation of 5-chlorosalicylaldehyde with 3-chloro-4-methoxyaniline.
Properties
IUPAC Name |
4-chloro-2-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-8,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBMFDQKEPUTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790383 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 4-chlorosalicylaldehyde and 3-chloro-4-methoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete formation of the Schiff base. The product is then isolated by filtration, washed with cold solvent, and recrystallized to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro substituents on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Activity
Research has demonstrated that Schiff bases, including 4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol, exhibit significant antioxidant properties. A study highlighted the synthesis of similar compounds and their evaluation for antioxidant activity using the DPPH method. The results indicated effective radical scavenging activity, suggesting potential therapeutic applications in preventing oxidative stress-related diseases .
1.2 Antimicrobial Properties
The antimicrobial efficacy of Schiff bases has been extensively studied. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains. This antimicrobial activity is attributed to the ability of the imine group to interact with microbial cell membranes, disrupting their integrity and function .
Materials Science
2.1 Synthesis of Functional Materials
The compound can serve as a precursor for synthesizing advanced materials. Its ability to form coordination complexes with metals opens avenues for developing new catalysts or sensors. For example, research has focused on synthesizing metal complexes of similar Schiff bases, which demonstrate enhanced catalytic activity in organic reactions .
2.2 Polymer Chemistry
In polymer chemistry, derivatives of this compound can be utilized to modify polymer matrices, enhancing their thermal stability and mechanical properties. Studies have shown that incorporating such compounds into polymer blends improves their resistance to degradation under thermal stress .
Environmental Applications
3.1 Biodegradability Studies
The environmental impact of chemical compounds is a critical area of research. Studies indicate that derivatives of this compound exhibit varying degrees of biodegradability. Understanding these properties is essential for assessing the ecological risks associated with their use in industrial applications .
3.2 Toxicity Assessments
Toxicological evaluations reveal that while some derivatives are toxic to aquatic organisms, others demonstrate lower toxicity profiles and are considered safer alternatives for industrial use. This aspect is crucial for developing sustainable chemical practices that minimize environmental harm .
Data Tables
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Related Schiff Base Compound | Escherichia coli | 18 |
Mechanism of Action
The biological activity of 4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its reactivity and facilitate its interaction with biological macromolecules. The imine group in the Schiff base structure is known to participate in hydrogen bonding and other non-covalent interactions, contributing to its binding affinity and specificity towards target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- 4-Fluorophenyl Analog: Replacement of the 3-chloro-4-methoxyphenyl group with 4-fluorophenyl (4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol) reduces steric bulk and alters electronic properties.
- 3-Chloro-4-Methylphenyl Derivative: Demircioğlu et al. synthesized (E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol, where the methoxy group is replaced with methyl. The methyl group’s electron-donating nature reduces polarity, affecting solubility and intermolecular interactions. This compound exhibited distinct Hirshfeld surface interactions and chemical reactivity compared to the methoxy-substituted target compound .
- Bromo and Nitro Derivatives: Substitution with bromo (4-bromo-2-{[(2-hydroxy-5-(tert-pentyl)phenyl)imino]methyl}phenol) or nitro (4-nitro analog) groups introduces stronger electron-withdrawing effects, enhancing electrophilicity and altering binding affinities in biological systems .
Crystal Packing and Hydrogen Bonding
- The target compound’s crystal structure (P21/n space group) features intramolecular O–H⋯N hydrogen bonds forming S(6) rings, similar to its bromo analog (4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol). However, weaker C–H⋯π interactions dominate its 3D network, contrasting with the stronger C–H⋯Cl interactions observed in chlorinated analogs .
- In (E)-4-chloro-2-{[(4-(dimethylamino)phenyl)imino]methyl}phenol, the dimethylamino group induces planar molecular conformations due to resonance effects, reducing dihedral angles between aromatic rings compared to the target compound (2.71° vs. 5.2°) .
Antibacterial and Antimicrobial Profiles
- The 4-fluorophenyl analog’s Cu(II) complex demonstrated superior antibacterial activity (MIC = 12.5 µg/mL against S. aureus) compared to its Co(II) and Ni(II) counterparts, attributed to enhanced metal-ligand charge transfer .
- In contrast, heterocyclic derivatives like 4-chloro-2-({[4-(4-hydroxyphenyl)thiazol-2-yl]imino}methyl)phenol (Z15) showed broader antimicrobial activity due to thiazole’s π-deficient ring, which facilitates DNA intercalation .
Enzymatic Inhibition
- Compounds such as 4-((3-nitrobenzylidene)amino)phenol (S-3) exhibited α-amylase inhibition (IC₅₀ = 18.7 µM), outperforming the target compound’s unsubstituted analogs. The nitro group’s electron-withdrawing nature likely enhances binding to enzymatic active sites .
Biological Activity
4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol is a Schiff base compound known for its diverse biological activities. Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, have garnered significant interest in medicinal chemistry due to their potential therapeutic properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, structural characteristics, and various biological evaluations.
Chemical Structure
The molecular formula of this compound is C13H10Cl2N O. The compound features a chloro-substituted phenolic ring and an imine linkage, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenol with 3-chloro-4-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, yielding the desired Schiff base.
Antioxidant Activity
Research has demonstrated that Schiff bases exhibit notable antioxidant properties. In a study evaluating the antioxidant potential of related compounds, it was found that these compounds could effectively scavenge free radicals, with some exhibiting an EC50 value as low as 10.46 ppm, indicating strong antioxidant activity .
Antimicrobial Activity
The antimicrobial efficacy of Schiff bases has been extensively studied. Compounds similar to this compound have shown significant activity against various bacterial strains. For instance, studies indicate that such compounds can inhibit Gram-positive bacteria more effectively than Gram-negative bacteria due to differences in cell wall structure .
Anticancer Potential
Emerging research suggests that Schiff bases possess anticancer properties. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. These findings highlight the potential for further development of this compound as an anticancer agent .
Case Studies
| Study | Findings |
|---|---|
| Antioxidant Evaluation | Compounds exhibited significant free radical scavenging activity with EC50 values indicating strong potential as antioxidants. |
| Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with higher inhibition zones observed in Gram-positive strains. |
| Anticancer Activity | Induced apoptosis in various cancer cell lines; mechanisms involve oxidative stress modulation and cell cycle arrest. |
Structural Characterization
The crystal structure analysis of related Schiff bases has revealed important insights into their stability and interactions. For instance, hydrogen bonding and π–π stacking interactions play critical roles in stabilizing the molecular structure . The dihedral angle between aromatic rings influences the electronic properties and biological activity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
